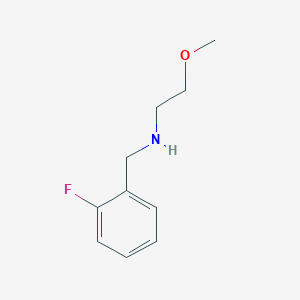

N-(2-fluorobenzyl)-2-methoxyethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-13-7-6-12-8-9-4-2-3-5-10(9)11/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWGOVPDNOAEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398038 | |

| Record name | N-(2-fluorobenzyl)-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247907-28-4 | |

| Record name | N-(2-fluorobenzyl)-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Fluorobenzyl 2 Methoxyethanamine and Its Analogues

General Synthetic Routes for N-(2-fluorobenzyl)-2-methoxyethanamine

The construction of the target secondary amine can be approached through three main strategies, each with its own set of advantages and considerations.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a widely employed and efficient method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, this strategy involves the condensation of 2-fluorobenzaldehyde (B47322) with 2-methoxyethylamine to form an intermediate imine. This imine is subsequently reduced using a suitable reducing agent to yield the final product.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical, as some are more selective and stable under the reaction conditions required for imine formation. For instance, sodium triacetoxyborohydride is often favored due to its mild nature and tolerance of a wider range of functional groups. The reaction is typically carried out in a suitable solvent, such as methanol or dichloroethane, at ambient temperature.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |

| 2-Fluorobenzaldehyde | 2-Methoxyethylamine | Sodium Borohydride | Methanol | Stirring at room temperature |

| 2-Fluorobenzaldehyde | 2-Methoxyethylamine | Sodium Triacetoxyborohydride | Dichloroethane | Stirring at room temperature, often with a catalytic amount of acetic acid |

Amide Formation and Subsequent Reduction Approaches

An alternative and robust method for the synthesis of this compound involves the formation of an amide intermediate, followed by its reduction. This two-step process provides a reliable route to the target amine.

The first step is the acylation of 2-fluorobenzylamine with a suitable 2-methoxyacetylating agent, such as 2-methoxyacetyl chloride, in the presence of a base to form the amide, N-(2-fluorobenzyl)-2-methoxyacetamide. The base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

The resulting amide is then reduced to the corresponding secondary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (THF), and often requires heating under reflux. Careful workup is necessary to quench the excess reducing agent and isolate the product.

Reaction Scheme:

| Amide Precursor | Reducing Agent | Solvent | Typical Conditions |

| N-(2-fluorobenzyl)-2-methoxyacetamide | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux |

Nucleophilic Substitution Reactions in Amine Synthesis

Direct N-alkylation via a nucleophilic substitution reaction is another viable pathway for the synthesis of this compound. This method involves the reaction of 2-methoxyethylamine, acting as the nucleophile, with a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases for this purpose include potassium carbonate or triethylamine. The choice of solvent can vary, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often being effective. To drive the reaction to completion, an excess of the amine can be used.

Reaction Scheme:

| Electrophile | Nucleophile | Base | Solvent |

| 2-Fluorobenzyl chloride | 2-Methoxyethylamine | Potassium Carbonate | Acetonitrile |

| 2-Fluorobenzyl bromide | 2-Methoxyethylamine | Triethylamine | Dimethylformamide |

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound relies on the availability of its key precursors: 2-fluorobenzylamine and 2-methoxyethylamine.

Synthesis of 2-Fluorobenzylamine

2-Fluorobenzylamine is a crucial intermediate in several of the outlined synthetic routes. A common laboratory and industrial method for its preparation is the reduction of 2-fluorobenzonitrile. google.comgoogle.com This reduction can be achieved using various reducing agents.

Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon in the presence of hydrogen gas, is an effective method. google.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used to convert the nitrile group to an aminomethyl group. google.com

Another approach involves the reduction of 2-fluorobenzamide, which itself can be derived from 2-fluorobenzoic acid. google.com

| Starting Material | Reagent/Catalyst | Product |

| 2-Fluorobenzonitrile | Raney Nickel, H₂ | 2-Fluorobenzylamine |

| 2-Fluorobenzonitrile | Lithium Aluminum Hydride (LiAlH₄) | 2-Fluorobenzylamine |

| 2-Fluorobenzamide | Lithium Aluminum Hydride (LiAlH₄) | 2-Fluorobenzylamine |

Synthesis of 2-Methoxyethylamine and its Derivatives

2-Methoxyethylamine is the other key building block required for the synthesis of the target molecule. Several methods have been reported for its production.

One common industrial method involves the reaction of ethylene glycol monomethyl ether with ammonia in the presence of a catalyst at elevated temperature and pressure. google.com Another approach described in the patent literature involves the methylation of ethanolamine. This process can be carried out by first protecting the amino group, for example, by forming an imine with benzaldehyde, followed by methylation of the hydroxyl group and subsequent deprotection. google.com

A further method involves the direct catalytic amination of ethylene glycol monomethyl ether using hydrogen and a catalyst. google.com

| Starting Material | Key Reagents | Product | Reference |

| Ethylene Glycol Monomethyl Ether | Ammonia, Catalyst | 2-Methoxyethylamine | CN109678734B google.com |

| Ethanolamine | Benzaldehyde, Methylating Agent, Acid | 2-Methoxyethylamine | CN103936599A google.com |

Formation of Key Carbon-Nitrogen Bonds, including C-F bond activation methods.

The construction of the central carbon-nitrogen (C-N) bond in this compound is a critical step in its synthesis. The most common and direct method for this transformation is reductive amination . This process involves the reaction of 2-fluorobenzaldehyde with 2-methoxyethanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. arkat-usa.orgstudylib.net Various reducing agents can be employed, with sodium borohydride (NaBH₄) in the presence of acetic acid, or sodium triacetoxyborohydride (STAB), being particularly effective for this type of transformation due to their mildness and selectivity. arkat-usa.orgresearchgate.net

An alternative and more advanced strategy for forming the N-benzyl bond involves the direct activation of a carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making it generally inert. nih.gov However, recent advancements have enabled its use as a synthetic handle. In the context of synthesizing this compound analogues, this could involve the reaction of a benzyl (B1604629) fluoride with an amine. This C-F bond activation can be achieved without transition metals by using protic activation. nih.govbeilstein-journals.org Hydrogen-bond donors, such as hexafluoroisopropanol (HFIP), can polarize the C-F bond, facilitating nucleophilic attack by the amine. nih.govfrontiersin.org This method circumvents the need for pre-functionalized starting materials like aldehydes, potentially streamlining the synthesis. nih.gov

| Method | Starting Materials | Key Reagents | Advantages |

| Reductive Amination | 2-fluorobenzaldehyde, 2-methoxyethanamine | Sodium triacetoxyborohydride (STAB) or NaBH₄/Acetic Acid | High yield, mild conditions, wide substrate scope. arkat-usa.orgstudylib.net |

| C-F Bond Activation | 2-fluorobenzyl fluoride, 2-methoxyethanamine | Hexafluoroisopropanol (HFIP) or other H-bond donors | Uses readily available fluorinated compounds, avoids aldehyde synthesis. nih.govfrontiersin.org |

Stereoselective Synthesis and Chiral Induction Approaches.

While this compound itself is not a chiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may possess unique biological activities. The introduction of a stereocenter, for instance at the benzylic carbon or on the methoxyethylamine moiety, requires precise control over the reaction's stereochemical outcome.

A prominent strategy for the asymmetric synthesis of fluorinated chiral amines involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines. nih.gov In this approach, a fluorinated aldehyde (e.g., a chiral variant of 2-fluorobenzaldehyde) is condensed with a chiral sulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile (or reduction) and removal of the auxiliary yields the enantiomerically enriched chiral amine. nih.gov

Another approach is the asymmetric fluorination of chiral enamides. This method allows for the stereoselective introduction of a fluorine atom, which can be a key step in building chiral fluorinated building blocks for more complex analogues. nih.gov Reagents like Selectfluor™ can be used to fluorinate an electron-rich chiral enamide, with the existing chirality of the molecule directing the facial approach of the fluorine source, leading to high diastereoselectivity. nih.gov

| Approach | Key Concept | Typical Reagents/Auxiliaries | Outcome |

| Chiral Auxiliary | Diastereoselective addition to a chiral imine. | (R)- or (S)-N-tert-butylsulfinamide | Enantiomerically enriched chiral fluorinated amines. nih.gov |

| Asymmetric Fluorination | Stereoselective fluorination of a chiral substrate. | Chiral Enamides, Selectfluor™ | Chiral α-fluoro-imides and ketones as precursors. nih.gov |

| Catalytic Asymmetric Reduction | Enantioselective reduction of a prochiral imine. | Chiral catalysts (e.g., Rhodium-based), H₂ | Direct formation of chiral amines from imines. organic-chemistry.org |

Optimization of Synthetic Pathways and Reaction Conditions.

Optimizing the synthesis of this compound and its analogues is essential for improving efficiency, yield, and purity, particularly for large-scale production. This involves a systematic evaluation of various reaction parameters.

For reductive amination, optimization can focus on the choice of reducing agent, solvent, temperature, and pH. For instance, while sodium borohydride is effective, sodium triacetoxyborohydride often provides better results for acid-sensitive substrates and can be used in a one-pot procedure without the need to isolate the intermediate imine. researchgate.net The solvent system can also be critical; polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

In the case of C-N bond formation via C-F activation, optimization would involve screening different hydrogen-bond donors, their concentrations, and the reaction temperature to maximize the activation of the C-F bond while minimizing side reactions. frontiersin.org Catalyst screening is also a key aspect of optimization. For related coupling reactions, palladium-based catalysts with specific phosphine ligands (e.g., Ruphos) have been shown to be effective in forming C-N bonds in challenging contexts, and similar principles could be applied to develop catalyzed routes to these compounds. nih.gov

A systematic, data-driven approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify optimal conditions by simultaneously varying multiple parameters. nih.gov

Combinatorial Synthesis and Library Generation for Analogues.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery and materials science. uniroma1.it Generating a library of this compound analogues allows for the systematic exploration of the structure-activity relationship (SAR).

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial library generation. nih.gov In this technique, one of the starting materials is immobilized on a polymer resin. For example, 2-methoxyethanamine could be attached to a solid support. This resin-bound amine can then be reacted with a diverse set of fluorinated benzaldehydes in a parallel fashion using reductive amination conditions. After the reaction, the desired products are cleaved from the resin. This "split-and-pool" strategy allows for the creation of thousands of distinct compounds with minimal effort. imperial.ac.uk

The library design can introduce diversity at multiple points. For instance:

Varying the Benzyl Moiety: A wide range of substituted benzaldehydes or benzyl halides can be used to explore the effect of different aromatic substituents.

Varying the Amine Moiety: A collection of different primary or secondary amines can be used in place of 2-methoxyethanamine to probe the importance of the side chain.

These combinatorial approaches are highly amenable to automation and are essential for generating the chemical diversity needed to identify lead compounds with desired properties. uniroma1.itmuni.cz

Advanced Spectroscopic and Analytical Characterization of N 2 Fluorobenzyl 2 Methoxyethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of N-(2-fluorobenzyl)-2-methoxyethanamine.

¹H NMR Spectroscopy: This technique identifies the number of different types of protons in a molecule and provides clues about their neighboring atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorobenzyl group, the methylene protons of the benzyl (B1604629) and methoxyethyl groups, and the methoxy (B1213986) protons. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are influenced by their electronic environment. The splitting of signals (multiplicity) arises from spin-spin coupling with neighboring protons and provides information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom like fluorine, oxygen, or nitrogen).

Hypothetical ¹H and ¹³C NMR Data Table for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH (fluorobenzyl) | 7.0 - 7.5 | Multiplet | 115 - 165 |

| Benzyl CH₂ | ~3.8 | Singlet | ~50 |

| N-CH₂ | ~2.8 | Triplet | ~50 |

| O-CH₂ | ~3.5 | Triplet | ~70 |

| O-CH₃ | ~3.3 | Singlet | ~59 |

Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

¹⁹F NMR for Fluorine Atom Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. researchgate.net The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of the fluorine atom provides information about its electronic environment within the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei can provide valuable information for confirming the position of the fluorine substituent on the benzyl group.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This is crucial for establishing the connectivity of the proton spin systems within the methoxyethyl and fluorobenzyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): The HSQC or HMQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunih.gov This allows for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). columbia.edu This technique is instrumental in connecting the different structural fragments of the molecule, for instance, by showing a correlation between the benzyl CH₂ protons and the carbons of the aromatic ring, and between the N-CH₂ protons and the carbons of both the benzyl and methoxyethyl groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₀H₁₄FNO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in the definitive identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS is widely used for the analysis of complex mixtures and for the purification and identification of compounds. In the context of this compound, an LC-MS method would be developed to:

Assess Purity: The liquid chromatography component separates the target compound from any impurities or starting materials. The mass spectrometer then detects the ions of the eluting compounds, allowing for the determination of the purity of the sample.

Confirm Identity: The mass spectrometer provides the molecular weight of the compound, confirming its identity as it elutes from the chromatography column. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound, further confirming its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the molecule is subjected to ionization, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification.

The mass spectrum of this compound is expected to exhibit a molecular ion peak (M+), although it may be of low intensity, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages at bonds alpha to the nitrogen atom and the ether oxygen, as well as cleavage of the benzylic bond. Alpha-cleavage is a characteristic fragmentation pathway for amines, leading to the formation of resonance-stabilized cations. libretexts.orgmiamioh.edu

Key Expected Fragmentation Patterns:

Benzylic Cleavage: A prominent peak is anticipated at m/z 109, corresponding to the 2-fluorobenzyl cation ([C₇H₆F]⁺), resulting from the cleavage of the C-N bond between the benzyl group and the nitrogen atom.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen on the methoxyethyl side would lead to a fragment with m/z 59, representing the [CH₃OCH₂CH₂]⁺ cation. Another alpha-cleavage could result in a fragment at m/z 124.

Loss of a Methoxy Group: A peak corresponding to the loss of a methoxy radical (•OCH₃) from the molecular ion may also be observed.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |

| 183 | [M]⁺ | Molecular Ion |

| 109 | [C₇H₆F]⁺ | 2-fluorobenzyl cation (Benzylic Cleavage) |

| 124 | [M - C₂H₅O]⁺ | Loss of ethoxy group |

| 59 | [C₃H₇O]⁺ | Methoxyethyl cation (Alpha-Cleavage) |

Note: The relative intensities of these peaks can vary depending on the specific GC-MS conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum is expected to show characteristic absorption bands for the secondary amine (N-H), the ether (C-O-C), and the aromatic ring (C=C and C-H).

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comopenstax.org This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comopenstax.org

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage is anticipated in the range of 1070-1150 cm⁻¹. wpmucdn.com

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Aromatic C=C Stretch: The presence of the benzene ring will give rise to several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond of the fluorobenzyl group is expected to produce a strong absorption band in the region of 1000-1400 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a basic compound like this compound, reverse-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The retention of the compound on the column is influenced by the polarity of the mobile phase and the pH. Amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups. To mitigate this, a small amount of a competing amine (like triethylamine) or an acidic modifier (like formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the amine is protonated and to improve peak symmetry. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities.

Table 3: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical synthesis. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For this compound, a silica gel plate is typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is commonly used. The addition of a small amount of a base, such as triethylamine or ammonia, to the eluent can help to reduce the streaking of the amine spot on the TLC plate. reddit.com The separated spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent, such as ninhydrin or potassium permanganate.

Table 4: Typical TLC Conditions for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 30:70) with 1% Triethylamine |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

Computational Chemistry and Theoretical Investigations of N 2 Fluorobenzyl 2 Methoxyethanamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For N-(2-fluorobenzyl)-2-methoxyethanamine, a primary target of interest is the serotonin (B10506) 5-HT2A receptor, a key player in the action of many psychedelic compounds. nih.govpsu.edu

Docking simulations of this compound into the 5-HT2A receptor would aim to identify the most stable binding pose and the key amino acid residues involved in the interaction. The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. In these simulations, the N-benzyl moiety is a critical component influencing binding affinity. psu.edu The 2-fluoro substitution on the benzyl (B1604629) ring and the 2-methoxy group on the ethanamine backbone are expected to form specific interactions within the receptor's binding pocket.

Key Research Findings:

Binding Pose: The phenethylamine (B48288) core of the molecule is anticipated to anchor within the binding site, with the methoxy (B1213986) group potentially forming hydrogen bonds with specific residues. The fluorobenzyl group would likely extend into a more hydrophobic pocket, where it can engage in favorable van der Waals interactions.

Interacting Residues: Based on studies of similar ligands, key interacting residues within the 5-HT2A receptor could include aspartate, serine, and phenylalanine residues. psu.edu The fluorine atom may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Binding Affinity: The predicted binding affinity can be compared with that of known 5-HT2A receptor agonists and antagonists to classify the potential activity of this compound.

| Parameter | Value | Significance |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key Hydrogen Bonds | Asp155, Ser242 | Highlights critical interactions for stabilizing the ligand-receptor complex. |

| Key Hydrophobic Interactions | Phe234, Trp336, Phe339, Phe340 | Shows the role of non-polar residues in binding. psu.edu |

| Predicted Activity | Agonist | Suggests the compound is likely to activate the receptor. |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

These calculations can determine the molecule's most stable three-dimensional shape (optimized geometry) and the distribution of electrons within it. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Key Research Findings:

Molecular Geometry: DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation.

Electronic Properties: The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with its biological target. For instance, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential.

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Indicates the molecule's chemical stability and reactivity. |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

Conformational Analysis and Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govresearchgate.net MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the receptor and the stability of their complex.

For this compound, a conformational analysis would first identify the different low-energy shapes the molecule can adopt. Following this, MD simulations of the ligand-receptor complex can reveal how these conformations influence the binding and how the receptor structure adapts to the ligand.

Key Research Findings:

Conformational Flexibility: The single bonds in the ethanamine chain and the linkage to the benzyl group allow for considerable conformational freedom. Identifying the most populated conformations is key to understanding which shape is most likely to bind to the receptor.

Binding Stability: MD simulations can assess the stability of the interactions predicted by docking. By monitoring the distance between key atoms of the ligand and receptor over the simulation time, researchers can determine if the initial binding pose is maintained.

Water Molecule Dynamics: MD simulations can also shed light on the role of water molecules in the binding site, which can mediate interactions between the ligand and the receptor.

| Parameter | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Stable fluctuations around 1.5 Å | The ligand remains stably bound in the binding pocket throughout the simulation. researchgate.net |

| RMSF of Receptor | Higher fluctuations in loop regions, stable in binding site | The binding site remains relatively rigid, while other parts of the receptor are more flexible. |

| Key Interaction Persistence | Hydrogen bonds with Asp155 maintained >80% of simulation time | Confirms the importance of this interaction for stable binding. |

In Silico Prediction of Molecular Properties for Research Design

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a therapeutic agent. nih.govnih.gov These predictions help in the early stages of research to identify potential liabilities and to prioritize compounds for further experimental testing.

For this compound, various molecular descriptors can be calculated to predict its physicochemical properties and drug-likeness. These include lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area.

Key Research Findings:

Drug-Likeness: Predictions based on rules such as Lipinski's Rule of Five can indicate whether the compound has properties that would make it a likely orally active drug in humans.

ADME Profile: In silico models can predict properties like intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes such as cytochrome P450s. mdpi.com The presence of the fluorine atom might influence metabolic stability.

Toxicity Prediction: Computational models can also provide early warnings of potential toxicity by comparing the compound's structure to those of known toxicants.

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 183.23 g/mol | Within the range for good oral bioavailability. |

| logP | 2.1 | Indicates moderate lipophilicity, which is favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 33.4 Ų | Suggests good potential for cell membrane penetration. nih.gov |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rules. |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rules. |

| Blood-Brain Barrier Penetration | Predicted to cross | Suggests potential for central nervous system activity. |

Structure Activity Relationship Sar Studies of N 2 Fluorobenzyl 2 Methoxyethanamine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N-benzylphenethylamine derivatives is highly sensitive to substitutions on the aromatic rings and the ethylamine (B1201723) backbone. Systematic modifications have revealed key pharmacophoric features that govern receptor affinity and functional activity.

Role of Fluorine Position and Substitution Pattern on Biological Functionality

The introduction of a fluorine atom to the N-benzyl ring is a common strategy in medicinal chemistry to alter a compound's physicochemical properties. However, in the context of N-benzylphenethylamines, the N-(2-fluorobenzyl) substituent has been shown to result in lower affinity, efficacy, and selectivity compared to other derivatives, such as those with N-(2-hydroxybenzyl) or N-(2-methoxybenzyl) groups. nih.gov This suggests that while fluorine's electronegativity and size can be beneficial in some molecular contexts, its potential to act as a diminished hydrogen bond acceptor in this position may be unfavorable for optimal receptor interaction. nih.gov In broader studies of related compounds, the substitution pattern of halogens on phenyl rings has complex and sometimes unpredictable effects on activity. nih.gov

Effects of Methoxy (B1213986) Group Placement and Alterations

The position of the methoxy groups on the phenethylamine (B48288) portion of the molecule is a critical determinant of biological activity. Research on positional isomers of N-(2-fluorobenzyl)dimethoxyphenethylamine demonstrates that the presence of a methoxy group at the 2-position of the phenethylamine ring is vital for potent in vitro functionality. researchgate.net

A study comparing six positional isomers, where two methoxy groups were placed at different positions on the phenethylamine's phenyl ring, revealed significant differences in their potency at the 5-HT₂A receptor. The most potent isomers were those with a methoxy group at the 2-position (2,4-, 2,5-, and 2,6-dimethoxy substitutions). researchgate.net In contrast, isomers lacking a 2-methoxy group (3,4- and 3,5-dimethoxy) exhibited substantially lower potency. researchgate.net This highlights the importance of the 2-methoxy substituent for activity. Furthermore, replacing the methoxy groups with larger ethoxy groups has been shown to decrease agonist potency in related scaffolds.

Table 1: In Vitro Potency and Efficacy of N-(2-fluorobenzyl)dimethoxyphenethylamine Positional Isomers at the 5-HT₂A Receptor

| Compound | Phenethylamine Substitution | Potency (EC₅₀, nM) researchgate.net | Efficacy (% of reference) researchgate.net |

| 24H-NBF | 2,4-dimethoxy | 158 | 106-107% |

| 25H-NBF | 2,5-dimethoxy | 448 | 106-107% |

| 26H-NBF | 2,6-dimethoxy | 397 | 106-107% |

| 23H-NBF | 2,3-dimethoxy | >1000 (µM range) | 96.1% |

| 34H-NBF | 3,4-dimethoxy | >1000 (µM range) | 75.2% |

| 35H-NBF | 3,5-dimethoxy | >1000 (µM range) | 58.9% |

Modifications of the Ethanamine Backbone

Alterations to the two-carbon (ethylamine) linker between the phenyl ring and the nitrogen atom generally have a significant impact on activity. Introducing a small alkyl substituent, such as a methyl group, at the α-carbon (the carbon adjacent to the nitrogen) creates a phentermine-like structure. nih.gov This modification is generally tolerated but often results in a decrease in potency compared to the unsubstituted parent compound. nih.gov Adding greater bulk, such as two methyl groups at the α-position, sharply reduces potency. nih.gov

Similarly, substitution on the β-carbon (the carbon adjacent to the phenyl ring) is also tolerated if the substituent is small, like a methyl group. nih.gov However, larger substituents at this position can lead to a significant reduction in biological activity. nih.gov These findings indicate that the unsubstituted ethanamine backbone provides an optimal spatial arrangement for receptor interaction, and significant deviations from this structure are detrimental to potency.

Influence of N-Benzyl Modifications

The substituent on the amine nitrogen is a powerful modulator of activity in the phenethylamine class. While simple N-alkylation with groups like methyl or ethyl typically diminishes or abolishes activity, the introduction of an N-benzyl group can dramatically improve both binding affinity and functional activity. nih.govacs.org

The nature of the substituent on this N-benzyl ring is also critical. The presence of a polar group, particularly a hydrogen bond acceptor like a methoxy or hydroxy group, at the ortho (2'-) position of the benzyl (B1604629) ring has been shown to further enhance potency significantly. nih.govacs.org In a comparative study of 48 N-benzyl phenethylamines, compounds with an N-(2-hydroxybenzyl) group were generally the most potent and selective 5-HT₂A receptor agonists, while the N-(2-fluorobenzyl) series proved to be inferior in terms of affinity, efficacy, and selectivity. nih.gov

Correlation between Structural Features and Preclinical Potency and Efficacy

A clear correlation exists between specific structural motifs and the preclinical potency and efficacy of these compounds. High potency is strongly associated with the presence of particular substituents at key positions.

Phenethylamine Ring Substitution: The presence of a methoxy group at the 2-position of the phenethylamine ring is strongly correlated with higher potency and efficacy at the 5-HT₂A receptor. researchgate.net Compounds lacking this feature are orders of magnitude less potent. researchgate.net

N-Benzyl Ring Substitution: An N-(2-hydroxybenzyl) or N-(2-methoxybenzyl) group is correlated with a dramatic increase in potency compared to an unsubstituted N-benzyl or an N-(2-fluorobenzyl) group. nih.gov For example, one of the most potent compounds identified in a large series was an N-(2-hydroxybenzyl) derivative with an EC₅₀ value of 0.074 nM. nih.gov In contrast, the N-(2-fluorobenzyl) derivatives were consistently less potent. nih.gov

Ethanamine Backbone: Potency is negatively correlated with the size of substituents on the ethanamine backbone. The introduction of an α-methyl group typically reduces potency, and larger groups are more detrimental. nih.gov

Stereochemical Influences on Structure-Activity Relationships

While the parent structure of N-(2-fluorobenzyl)-2-methoxyethanamine is not chiral, the introduction of a substituent on the ethanamine backbone, such as an α-methyl group, creates a chiral center. In these cases, stereochemistry plays a pivotal role in biological activity. wikipedia.org

For α-methylated phenethylamines (amphetamines), it is well-established that the biological activity resides primarily in one enantiomer. Specifically, the (R)-(-) enantiomer is the more potent agonist at serotonin (B10506) receptors. wikipedia.org This stereoselectivity indicates that the receptor's binding pocket has a specific three-dimensional architecture that preferentially accommodates one stereoisomer over the other. This suggests that for any chiral derivatives of this compound, the (R)-enantiomer would be predicted to be significantly more active than the (S)-enantiomer.

Fragment-Based Analysis in SAR Elucidation

Fragment-based drug discovery (FBDD) typically begins with the screening of a library of low-molecular-weight compounds (fragments) to identify weak binders to a target protein. vu.nl These initial hits serve as starting points for building more potent lead compounds through strategies like fragment growing, linking, or merging. vu.nl

In the context of SAR elucidation for a compound series, a "deconstruction-reconstruction" approach can be applied. A potent ligand can be systematically broken down into smaller fragments to identify the key pharmacophoric elements responsible for its activity. Each fragment's contribution to binding is then assessed, providing a detailed map of the ligand-receptor interactions. This knowledge guides the "reconstruction" phase, where novel analogs are designed by combining favorable fragments or by modifying existing fragments to enhance their binding affinity and other drug-like properties.

A key metric in fragment-based analysis is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (typically the number of heavy atoms). It is a valuable tool for comparing the quality of different fragments and for guiding the optimization process. Higher LE values indicate that a fragment is making a more efficient contribution to binding.

Research Findings from Analogous N-Benzyl Phenethylamine Series

While specific fragment-based SAR studies on this compound are unavailable, research on the broader class of N-benzyl phenethylamines offers some insights into the SAR of this family of compounds. For instance, studies on a series of N-benzyl phenethylamines as 5-HT2A/2C agonists have shown that substituents on both the phenethylamine and benzyl rings significantly influence affinity and functional activity. nih.gov

In one such study, a library of 48 N-benzyl phenethylamines was synthesized and evaluated. nih.gov The findings revealed that the nature of the substituent on the N-benzyl ring can modulate the effect of substituents on the phenethylamine ring. nih.gov For example, N-(2-hydroxybenzyl) substituted compounds generally exhibited high potency at the 5-HT2A receptor. nih.gov In contrast, the N-(2-fluorobenzyl) derivatives were found to be less potent and selective compared to other analogs in the series. nih.gov

These types of SAR studies, while not strictly fragment-based in their analysis, provide a foundation for hypothesizing the contributions of different molecular fragments. For example, the 2-fluorobenzyl group in this compound could be considered a single fragment, and its contribution to activity could be compared with other N-benzyl fragments (e.g., 2-hydroxybenzyl, 2-methoxybenzyl).

Hypothetical Data Table for Fragment-Based Analysis

The following is a hypothetical data table illustrating how fragment-based analysis data for this compound derivatives might be presented if such research were available. This table is for illustrative purposes only and is not based on actual experimental data.

| Compound/Fragment | Structure | Target Binding Affinity (Kᵢ, nM) | Ligand Efficiency (LE) |

| Parent Molecule | |||

| This compound |  | 150 | 0.28 |

| Fragments | |||

| 2-Fluorobenzylamine |  | >10,000 | N/A |

| 2-Methoxyethylamine |  | >10,000 | N/A |

| Analogs | |||

| N-(2-chlorobenzyl)-2-methoxyethanamine |  | 120 | 0.29 |

| N-(2-methylbenzyl)-2-methoxyethanamine |  | 250 | 0.26 |

In a real-world scenario, this table would be populated with experimentally determined values, allowing for a quantitative comparison of how changes to different fragments of the molecule impact its binding affinity and ligand efficiency.

Preclinical Biological Activity and Mechanistic Elucidation of N 2 Fluorobenzyl 2 Methoxyethanamine

Receptor Binding Assays

Serotonin (B10506) Receptor (e.g., 5-HT2AR) Interactions and Functional Characterization

No studies detailing the binding affinity or functional activity of N-(2-fluorobenzyl)-2-methoxyethanamine at the 5-HT2A receptor or other serotonin receptor subtypes were identified in the public domain.

Other Receptor Affinities and Selectivity Profiling

There is no available data from receptor screening panels that would define the selectivity profile and off-target affinities of this compound.

Enzyme Inhibition Studies

Kinase Inhibition Profiling (e.g., FGFR, LIMK, ROCK, IKKα)

No data from kinase inhibition assays for this compound against Fibroblast Growth Factor Receptor (FGFR), LIM domain kinase (LIMK), Rho-associated coiled-coil containing protein kinase (ROCK), or I-kappa-B kinase alpha (IKKα) are present in the accessible scientific literature.

Phosphodiesterase Inhibition

Information regarding the inhibitory activity of this compound on any phosphodiesterase (PDE) isoenzymes is not available.

Cell-Based Functional Assays (In Vitro)

No published reports on the effects of this compound in cell-based functional assays that would provide insights into its cellular mechanism of action were found.

Anti-proliferative Activity in Cell Lines.

This compound belongs to a class of compounds that have been investigated for their potential anti-proliferative effects against various cancer cell lines. Research into structurally similar compounds, such as analogs of the marine alkaloid makaluvamine, has demonstrated that benzyl (B1604629) and fluorobenzyl analogs can exhibit significant inhibitory activity against several cancer cell lines. nih.gov For instance, a 4-fluorobenzyl analog showed potent activity against the renal cancer cell line RXF-393 and the breast cancer cell line MCF-7. nih.gov Specifically, 4-methyl, 4-chloro, and 4-fluoro substituted benzyl analogs displayed pronounced anti-proliferative effects on the MCF-7 breast cancer cell line. nih.gov

The anti-proliferative activity of such compounds is often evaluated using assays like the MTT assay to determine the concentration at which 50% of cell growth is inhibited (IC50). researchgate.netmdpi.com Studies on various quinoxaline (B1680401) derivatives, another class of compounds with anti-proliferative properties, have shown a wide spectrum of activity against cell lines including PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). mdpi.com The data from these studies can be compiled to compare the efficacy of different analogs.

Table 1: Illustrative Anti-proliferative Activity of Related Benzyl Analogs

| Compound/Analog | Cell Line | IC50 (µM) | LogGI50 (M) | LogLC50 (M) |

| 4-Methylbenzyl analog | MCF-7 | 2.3 | - | - |

| 4-Chlorobenzyl analog | MCF-7 | 1.8 | - | - |

| 4-Fluorobenzyl analog | MCF-7 | 2.8 | - | -6.01 |

| 4-Fluorobenzyl analog | RXF-393 | - | < -8.0 | - |

This table is representative of the types of data generated in anti-proliferative studies and is based on findings for structurally related compounds.

Apoptosis Induction in Cellular Models.

The induction of apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. While direct studies on this compound's apoptotic activity are not extensively detailed in the provided results, the broader class of compounds it belongs to is known to induce apoptosis. For example, some nitronaphthylbutadienes have demonstrated pro-apoptotic activities in various cell lines. researchgate.net

Activation of certain signaling pathways can lead to apoptosis. For instance, the activation of the translocator protein (TSPO) can induce the synthesis of estradiol, which in turn regulates the expression of the Bcl-2 family of anti-apoptotic proteins, suggesting a potential role in modulating apoptosis. researchgate.net Furthermore, the activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway can have both pro-proliferative and anti-apoptotic effects, and its inhibition is a target for cancer therapy. mdpi.comscienceopen.com The interplay between these pathways can determine a cell's fate. For instance, FGF19 stimulation of FGFR4 in the presence of TNFα has been shown to reduce apoptosis by decreasing the cleavage of Poly(ADP-ribose) Polymerase (PARP). scienceopen.com

Modulation of Signaling Pathways (e.g., FGFR, AKT, ERK, NF-κB).

The biological activity of compounds like this compound is often mediated through the modulation of critical intracellular signaling pathways.

FGFR Pathway: The Fibroblast Growth Factor Receptor (FGFR) pathway is crucial for cell proliferation, survival, and migration. mdpi.com Dysregulation of this pathway is implicated in various cancers. mdpi.com FGFR activation triggers downstream cascades including the RAS/RAF/MEK/ERK (MAPK) and PI3K-AKT-mTOR pathways. mdpi.comrevvity.com Studies on esophageal squamous cell carcinoma have shown that FGF-2, which binds to FGFRs, promotes the maintenance of cancer stem-like cells through the Mek/Erk pathway. nih.gov Inhibitors of FGFR, such as AZD4547, can block the phosphorylation of downstream proteins like ERK and AKT. revvity.com

AKT and ERK Pathways: The AKT and ERK pathways are major downstream effectors of FGFR signaling. nih.gov Phosphorylation of AKT and ERK is a common indicator of pathway activation. nih.gov For example, in the SNU-16 cell line, which has FGFR2 amplification, activation of the receptor by FGF2 leads to the phosphorylation of FGFR2, ERK, and AKT. revvity.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to inflammation, cell survival, and carcinogenesis. nih.gov There is evidence of crosstalk between the FGFR and NF-κB pathways. For instance, activation of FGFR4 has been shown to negatively regulate NF-κB signaling by interacting with and inhibiting the IKKβ kinase, a key component of the NF-κB pathway. scienceopen.com This can lead to a decrease in the nuclear localization of NF-κB and a reduction in its transcriptional activity. scienceopen.com

Translocator Protein (TSPO) Binding and Microglial Activation Studies.

Translocator Protein (TSPO) Binding: The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is an 18 kDa protein located on the outer mitochondrial membrane. nih.gov It is involved in various cellular functions, including steroidogenesis, inflammation, and apoptosis. researchgate.netnih.gov TSPO is considered a biomarker and a therapeutic target in several neurological and pathological conditions, including neuroinflammation and cancer. nih.gov Ligands that bind to TSPO can modulate its function. For example, the TSPO ligand etifoxine (B195894) promotes the synthesis of neurosteroids, which have anxiolytic effects. researchgate.net The binding affinity of a ligand to TSPO is often determined through competitive binding assays using a radiolabeled ligand. researchgate.net

Microglial Activation: Microglia are the resident immune cells of the central nervous system and play a critical role in neuroinflammation. nih.gov Upon activation, microglia can adopt different phenotypes, often broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). nih.gov The activation state of microglia is implicated in the pathogenesis of neurodegenerative diseases. nih.gov TSPO expression is often upregulated in activated microglia. nih.gov TSPO ligands can modulate microglial activation. For instance, some TSPO ligands have been shown to activate the Nrf2 antioxidant pathway in retinal pigment epithelial cells, protecting them from inflammation and oxidative stress. nih.gov Furthermore, studies have shown that certain compounds can counteract the LPS-induced M1 polarization of microglia, preventing the release of pro-inflammatory cytokines like TNF-α. mdpi.com

Mechanism of Action Elucidation through Biochemical Studies

Protein Binding Interactions.

The mechanism of action of this compound likely involves direct interaction with specific protein targets. While specific binding partners for this exact compound are not detailed, studies on related molecules provide insights into potential interactions. For example, the interaction between FGFR4 and IKKβ was identified through a yeast two-hybrid screen and confirmed by co-immunoprecipitation and mass spectrometry. scienceopen.com This interaction leads to the tyrosine phosphorylation of IKKβ by activated FGFR4. scienceopen.com

Similarly, the binding of ligands to TSPO is a key interaction. nih.gov This binding can be characterized by parameters such as the inhibition constant (Ki), which measures the affinity of the ligand for the protein. For instance, the TSPO ligand TRO19622 binds to the CRAC domain of TSPO with a Ki value of 100 nM. nih.gov The binding of ligands to their target proteins can be influenced by structural features, such as the presence and position of substituents on the molecule. The 2-fluoro substituent in this compound, for example, provides moderate electronegativity which can influence receptor binding and metabolic stability.

Molecular Target Identification and Validation.

Identifying and validating the molecular targets of a compound are crucial steps in understanding its mechanism of action. For compounds with anti-proliferative activity, potential targets often include key proteins in signaling pathways that regulate cell growth and survival.

FGFRs as Targets: Given the role of FGFR signaling in cancer, FGFRs are a major target for anti-cancer drug development. mdpi.com The identification of FGFR amplifications, mutations, or fusions in tumors can validate FGFR as a relevant target in those specific cancers. mdpi.com The efficacy of FGFR inhibitors in cell lines with known FGFR alterations further validates the target. revvity.com

TSPO as a Target: TSPO is another important molecular target, particularly in the context of neuroinflammation and cancer imaging. nih.govresearchgate.net The development of novel PET tracers that bind to TSPO allows for the visualization of gliomas and other tumors that overexpress this protein, thereby validating TSPO as a diagnostic and potentially therapeutic target. researchgate.net

The process of target identification and validation often involves a combination of computational methods (like molecular docking), biochemical assays (like binding affinity studies), and cellular assays to demonstrate the functional consequences of target engagement. mdpi.com

Metabolism and Biotransformation Studies of N 2 Fluorobenzyl 2 Methoxyethanamine Non Human

In Vitro Metabolic Stability in Hepatic Systems (e.g., Microsomes, Hepatocytes)

Studies on the in vitro metabolic stability of a compound are crucial in early drug discovery to predict its persistence in the body. These assays typically involve incubating the compound with liver-derived systems, such as liver microsomes or hepatocytes, from preclinical species (e.g., rats, mice, dogs). nih.govhmdb.ca The rate of disappearance of the parent compound over time is monitored, allowing for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.govhmdb.ca These parameters help in forecasting the in vivo hepatic clearance of the compound. nih.gov

For a compound like N-(2-fluorobenzyl)-2-methoxyethanamine, researchers would typically incubate it with a known concentration of microsomes or hepatocytes and an NADPH-regenerating system to support the activity of metabolic enzymes. nih.gov Samples would be taken at various time points, and the reaction would be stopped. The concentration of the remaining parent compound would then be quantified using analytical techniques like LC-MS. nih.gov

Identification of Metabolites using Analytical Techniques (e.g., LC-MS)

To understand how a compound is transformed in the body, its metabolites must be identified. Following incubation in in vitro systems like hepatocytes, the samples are analyzed, most commonly using liquid chromatography-mass spectrometry (LC-MS). mdpi.comscilit.com This powerful technique separates the various components of a sample and then detects them based on their mass-to-charge ratio, allowing for the identification of molecules that have been structurally altered from the parent compound. iu.edu High-resolution mass spectrometry is often employed to determine the elemental composition of the metabolites, providing clues to the types of metabolic reactions that have occurred (e.g., hydroxylation, demethylation, dealkylation). mdpi.com

Cytochrome P450 (CYP) Isoenzyme Involvement in Biotransformation

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of foreign compounds (xenobiotics), including drugs. iu.edunih.gov Identifying which specific CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing a compound is critical for predicting potential drug-drug interactions. nih.gov This is often investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoenzymes in liver microsome incubations. For instance, studies on the related compound 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) have shown involvement of multiple CYP isoenzymes, including CYP2C9 and CYP2C19 in the hydroxylation of the fluorobenzyl group. mdpi.com

Excretion Pathways in Preclinical Models (non-human)

Excretion studies in preclinical animal models (e.g., rats, mice) are performed to determine the routes and rate at which a compound and its metabolites are eliminated from the body. After administration of the compound, urine and feces are collected over a period of time and analyzed for the presence of the parent compound and its metabolites. This helps to understand the primary pathways of elimination (renal vs. biliary) and provides a complete picture of the compound's disposition. No publicly available data exists for the excretion pathways of this compound in any preclinical model.

N 2 Fluorobenzyl 2 Methoxyethanamine As a Chemical Probe and Lead Compound in Academic Research

Development as a Tool Compound for Biological Investigations

Tool compounds are essential molecules used in biological and pharmacological research to probe the function of proteins and explore biological pathways. nih.gov These agents help validate potential drug targets in the preliminary stages of drug discovery. nih.gov While N-(2-fluorobenzyl)-2-methoxyethanamine itself is not widely cited as a specific tool compound, its structural framework is representative of scaffolds used to develop such tools.

The key features of this molecule that make its core structure suitable for developing biological probes are:

The N-(2-fluorobenzyl) group: This moiety can be used to explore specific binding interactions within a target protein. The fluorine atom, in particular, can form unique interactions (such as hydrogen bonds or dipole interactions) and modulate the compound's electronic properties and binding affinity.

Derivatives built upon this simple scaffold have shown potential in modulating the activity of enzymes and receptors, demonstrating the utility of this chemical framework as a starting point for creating more complex and specific tool compounds for biological investigation.

Role in Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-Based Drug Discovery (FBDD) is a modern drug development strategy that begins with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like lead compounds.

This compound, with a molecular weight of approximately 181.22 g/mol , fits the profile of a typical fragment. Its simple structure, combining an aromatic ring with a flexible aliphatic chain, serves as an excellent starting point for exploring the chemical space around a target's binding site. In a hypothetical FBDD campaign, this compound could be identified in an initial screen and then elaborated in several ways:

Growing the Fragment: Synthetic chemistry could be used to add functional groups to the fluorobenzyl ring or the methoxyethanamine (B8433553) tail to form new interactions with the target protein, thereby increasing binding affinity.

Fragment Linking: If another fragment is found to bind in an adjacent pocket of the target protein, the two can be chemically linked, with the this compound structure serving as a core anchor.

This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening.

Contribution to Understanding Ligand-Target Interactions

The N-(2-fluorobenzyl) moiety is a key component in a class of potent serotonergic compounds, highlighting its importance in mediating specific ligand-target interactions. Research on N-benzyl phenethylamines (NBFs), which are known to act as powerful agonists at the serotonin (B10506) 2A receptor (5-HT₂A R), provides significant insight. nih.gov

A 2021 study by Pottie et al. synthesized and characterized a series of positional isomers of N-(2-fluorobenzyl) substituted phenethylamines to understand how the placement of methoxy (B1213986) groups on the phenethylamine (B48288) ring affects receptor activation. The N-(2-fluorobenzyl) group was kept constant while the substitution pattern of the other parts of the molecule was varied. The study measured the potency (EC₅₀) and efficacy of these compounds in activating the 5-HT₂A receptor. nih.gov

The results demonstrated that the combination of the N-(2-fluorobenzyl) group with a methoxy group at position 2 of the phenethylamine moiety was crucial for strong activity. nih.gov Compounds with this feature, such as 24H-NBF, 25H-NBF, and 26H-NBF, were significantly more potent and efficacious than isomers lacking a 2-methoxy group. nih.gov This underscores the specific role the N-(2-fluorobenzyl) group plays in anchoring the ligand in the receptor's binding pocket, allowing the rest of the molecule to engage in productive interactions that lead to receptor activation.

Table 1: Functional Activity of N-(2-fluorobenzyl) Phenethylamine Isomers at the 5-HT₂A Receptor Data sourced from Pottie et al., 2021. nih.gov

| Compound | Phenethylamine Substitution | Potency (EC₅₀) | Efficacy (% of LSD) |

| 24H-NBF | 2,4-dimethoxy | 158 nM | 106% |

| 26H-NBF | 2,6-dimethoxy | 397 nM | 107% |

| 25H-NBF | 2,5-dimethoxy | 448 nM | 107% |

| 23H-NBF | 2,3-dimethoxy | >1 µM | 96.1% |

| 35H-NBF | 3,5-dimethoxy | >1 µM | 58.9% |

| 34H-NBF | 3,4-dimethoxy | >1 µM | 75.2% |

Applications in Medicinal Chemistry and Drug Design Principles

The structure of this compound exemplifies several key principles in modern medicinal chemistry and drug design.

The strategic incorporation of a fluorine atom is a widely used tactic in drug development. The fluorine atom in the 2-position of the benzyl (B1604629) ring can significantly influence the molecule's properties by:

Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine, affecting its ionization state at physiological pH and its ability to form salt-bridge interactions with a target.

Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions with a protein's binding pocket and can block undesirable metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Controlling Conformation: The presence of the fluorine atom can influence the preferred conformation of the benzyl ring, which can be critical for optimal binding to a target.

The N-benzyl group itself is a common scaffold in medicinal chemistry, used to develop antagonists for targets like the gonadotropin-releasing hormone (GnRH) receptor. The methoxyethanamine tail is a flexible, polar group that can improve a compound's solubility and pharmacokinetic profile, ensuring it can reach its intended biological target. The use of this compound as a building block allows for the synthesis of more complex molecules with potential therapeutic applications in areas like neuropharmacology.

Future Directions and Emerging Research Avenues for N 2 Fluorobenzyl 2 Methoxyethanamine

Exploration of Novel Synthetic Methodologies

The classical synthesis of N-(2-fluorobenzyl)-2-methoxyethanamine typically involves the reductive amination of 2-fluorobenzaldehyde (B47322) with 2-methoxyethanamine. While effective for initial studies, future research necessitates the exploration of more innovative and efficient synthetic strategies.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied to the synthesis of this compound and its analogues. Enzymatic reductive amination , for instance, presents a green and highly stereoselective alternative to traditional chemical methods. researchgate.net The use of imine reductases (IREDs) or reductive aminases (RedAms) could provide access to chiral derivatives with high enantiomeric purity, which is crucial for studying stereoselective interactions with biological targets. researchgate.net

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reaction control. Continuous flow reactors can minimize the handling of hazardous reagents and allow for precise optimization of reaction parameters, leading to higher yields and purity.

Another promising avenue is the use of novel coupling reactions . For example, innovative methods for the construction of C-N bonds, such as those involving photoredox catalysis or advanced palladium-catalyzed cross-coupling reactions, could provide alternative and more efficient routes to this compound and a diverse library of its analogues. The exploration of these modern synthetic techniques will be instrumental in facilitating more advanced and comprehensive studies of this compound.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamic properties of this compound is fundamental to elucidating its mechanism of action. While standard spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and mass spectrometry provide basic structural information, future research should leverage more advanced and specialized methods.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound and its interactions. researchgate.netrsc.orgnih.govrsc.org The ¹⁹F nucleus is highly sensitive and its chemical shift is exquisitely responsive to the local electronic environment. researchgate.netrsc.orgrsc.org This makes ¹⁹F NMR an ideal "spy" to probe conformational changes upon binding to a biological target. Advanced multi-dimensional NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, can provide detailed through-bond and through-space connectivity information, offering a comprehensive picture of the molecule's structure and conformation in solution. acs.org

In addition to NMR, techniques such as X-ray crystallography of the compound or its co-crystals with target proteins would provide definitive three-dimensional structural information at atomic resolution. This would be invaluable for understanding the precise binding mode and for structure-based drug design.

High-Throughput Screening and Lead Optimization

To explore the therapeutic potential of this compound, high-throughput screening (HTS) of this compound and a library of its analogues against a panel of biological targets is essential. HTS allows for the rapid and automated testing of thousands of compounds, enabling the identification of "hits" with desired biological activity. nih.gov

Future research should focus on developing and utilizing HTS assays specifically tailored to the potential targets of this compound, such as various G-protein coupled receptors (GPCRs), including serotonin (B10506) receptors. nih.govnih.gov Fluorescence-based assays, such as those measuring changes in intracellular calcium or cyclic AMP (cAMP) levels, are well-suited for screening large compound libraries against GPCRs. acs.org

Once initial hits are identified, the process of lead optimization begins. This involves the systematic modification of the hit structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net For this compound, this would involve synthesizing a focused library of analogues with variations in the fluorobenzyl and methoxyethylamine moieties. Structure-activity relationship (SAR) studies would then be conducted to understand how different chemical modifications affect biological activity. nih.gov This iterative process of design, synthesis, and testing is crucial for transforming a promising hit into a viable drug candidate.

Investigation of New Biological Targets and Pathways

While initial research suggests that this compound interacts with serotonin receptors, a comprehensive understanding of its pharmacological profile requires the investigation of a broader range of biological targets and pathways. The structural similarity to other psychoactive substances suggests potential interactions with other neurotransmitter systems.

Future studies should explore the binding affinity and functional activity of this compound at other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov Understanding the selectivity profile of the compound across these transporters is critical for predicting its potential therapeutic effects and side-effect profile. nih.gov

Beyond monoamine systems, emerging research into the biological targets of novel psychoactive substances (NPS) suggests a variety of other potential interaction partners. nih.govnih.govmdpi.com These may include other GPCRs, ion channels, and enzymes involved in neurotransmitter metabolism. A broad-based screening approach, coupled with target deconvolution methods for active compounds, will be essential to uncover the full spectrum of biological targets for this compound.

Computational Design of Advanced Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. mdpi.comresearchgate.netherts.ac.uknih.gov For this compound, computational approaches can guide the synthesis of advanced analogues with enhanced potency, selectivity, and drug-like characteristics.

Pharmacophore modeling can be used to identify the key structural features of this compound that are essential for its interaction with a specific biological target, such as the 5-HT2A receptor. researchgate.netnih.govacs.orgnih.gov This information can then be used to design new analogues that better fit the pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. mdpi.comresearchgate.netnih.gov This allows for the in silico prediction of the activity of virtual compounds before they are synthesized, saving time and resources.

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and affinity of this compound and its analogues to their biological targets at an atomic level. plos.orgnih.gov These simulations can provide valuable insights into the key interactions that govern binding and can guide the design of modifications to improve these interactions. By integrating these computational approaches, researchers can accelerate the discovery and development of advanced analogues of this compound with optimized therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.